

# A Technical Guide to the Preliminary Pharmacokinetic Profiling of Odevixibat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Odevixibat-13C6 |           |
| Cat. No.:            | B12364815       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor. The information is curated for professionals in drug development and research, presenting key data in a structured format with detailed experimental context and visual representations of its mechanism of action. While this guide focuses on Odevixibat, the principles and methodologies are broadly applicable to the study of similar compounds, including isotopically labeled versions like **Odevixibat-13C6** which are instrumental in detailed metabolic studies.

## **Introduction to Odevixibat**

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT). [1][2][3] By acting locally in the distal ileum, it blocks the reabsorption of bile acids, thereby increasing their fecal excretion.[2][3][4] This mechanism of action leads to a reduction in the total bile acid pool, which is particularly beneficial in cholestatic liver diseases where the accumulation of bile acids is a key driver of pathology and symptoms like pruritus.[4] Odevixibat is approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][5][6]

# **Mechanism of Action: Signaling Pathway**

Odevixibat's primary pharmacological effect is the inhibition of the enterohepatic circulation of bile acids. This is achieved by blocking the IBAT, also known as the apical sodium-dependent



bile acid transporter (ASBT), in the terminal ileum.[4] This interruption of bile acid reabsorption leads to a decrease in serum bile acid levels.[2]





Click to download full resolution via product page

Caption: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

## **Pharmacokinetic Profile**

Odevixibat exhibits minimal systemic absorption following oral administration, acting primarily locally in the gut.[2][3][7]

Table 1: Summary of Odevixibat Pharmacokinetic Parameters



| Parameter            | Value                                                    | Population                                               | Notes                                                                     |
|----------------------|----------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------|
| Absorption           |                                                          |                                                          |                                                                           |
| Plasma Concentration | 0.06 - 0.72 ng/mL                                        | Pediatric patients (6<br>months - 17 years)<br>with PFIC | Following doses of 40 or 120 µg/kg once daily.[1][6]                      |
| Cmax                 | 0.47 ng/mL                                               | Healthy Adults                                           | Following a single 7.2 mg dose.[1][5]                                     |
| Tmax                 | 1 - 5 hours                                              | Healthy Adults                                           | Following a single 7.2 mg dose.[1][7]                                     |
| AUC (0-24h)          | 2.19 h*ng/mL                                             | Healthy Adults                                           | Following a single 7.2 mg dose.[1][5]                                     |
| Effect of Food       | Cmax and AUC<br>decreased by 72%<br>and 62% respectively | Healthy Adults                                           | With a high-fat meal,<br>though not considered<br>clinically significant. |
| Distribution         |                                                          |                                                          |                                                                           |
| Protein Binding      | >99%                                                     | In vitro                                                 | [1][6]                                                                    |
| Metabolism           |                                                          |                                                          |                                                                           |
| Primary Pathway      | Mono-hydroxylation                                       | In vitro                                                 | [1][6]                                                                    |
| Elimination          |                                                          |                                                          |                                                                           |
| Half-life (t½)       | 2.36 hours                                               | Healthy Adults                                           | Following a single 7.2 mg oral dose.[1][5][6]                             |
| Excretion            | ~97% unchanged in feces; <0.002% in urine                | Healthy Adults                                           | Following a single radiolabeled dose.[1] [5][6]                           |
| Accumulation         | None observed                                            | General                                                  | With once-daily dosing.[1][2][3]                                          |

# **Experimental Protocols**



Detailed experimental protocols for the pharmacokinetic studies of Odevixibat are primarily documented within the context of its clinical trial programs. Below is a generalized workflow representative of the methodologies employed in these studies.

#### 4.1. Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic parameters of Odevixibat were primarily characterized in Phase 1 studies with healthy adult volunteers and further confirmed in Phase 3 studies in the target pediatric population with PFIC.

- PEDFIC 1 (NCT03566238): A Phase 3, double-blind, randomized, placebo-controlled study in children with PFIC types 1 or 2.[8][9][10] Patients were randomized to receive placebo, Odevixibat 40 μg/kg/day, or Odevixibat 120 μg/kg/day.[8][10]
- PEDFIC 2 (NCT03659916): An open-label extension study to evaluate the long-term safety and efficacy of Odevixibat.[9][11]



Click to download full resolution via product page

Caption: Generalized Workflow for Odevixibat Clinical Pharmacokinetic Studies.

#### 4.2. Bioanalytical Method

While specific details of the bioanalytical methods are proprietary, the quantification of Odevixibat in plasma samples is typically performed using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal



standard, such as **Odevixibat-13C6**, is standard practice in such assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

## **Dosing and Administration**

The recommended starting dosage of Odevixibat is 40  $\mu$ g/kg once daily, administered in the morning with a meal.[6][12] The dosage can be increased in increments of 40  $\mu$ g/kg up to a maximum of 120  $\mu$ g/kg once daily if there is no clinical improvement in pruritus after three months. The total daily dose should not exceed 6 mg.[6]

## Conclusion

The preliminary pharmacokinetic profile of Odevixibat is characterized by minimal systemic absorption and local action within the gastrointestinal tract. Its low systemic exposure contributes to a favorable safety profile. The pharmacokinetic parameters have been established through rigorous clinical trials, providing a solid foundation for its therapeutic use in patients with PFIC. The use of isotopically labeled compounds like **Odevixibat-13C6** is crucial for definitive bioanalytical quantification and for conducting detailed mass balance and metabolism studies to fully elucidate the drug's disposition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Odevixibat Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 3. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 4. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Formulary Drug Review: Odevixibat PMC [pmc.ncbi.nlm.nih.gov]



- 7. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 10. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 11. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bylvay (odevixibat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- To cite this document: BenchChem. [A Technical Guide to the Preliminary Pharmacokinetic Profiling of Odevixibat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364815#preliminary-pharmacokinetic-profiling-with-odevixibat-13c6]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.